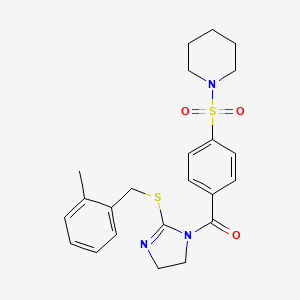
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule characterized by its thioether functional group, imidazole ring, and ketone moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound can be dissected into several key components:
- Thioether Functional Group : Influences the compound's reactivity and interaction with biological targets.
- Imidazole Ring : Known for its role in various biological processes, including enzyme activity.
- Ketone Moiety : Contributes to the compound's overall stability and biological interactions.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, such as:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylimidazole | Imidazole ring, methyl group | Antimicrobial |
| Benzothiazole derivatives | Thiazole ring, various substituents | Anticancer |
| 4-Thiazolidinones | Thiazolidine ring, carbonyl group | Antidiabetic |
The unique combination of thioether and imidazole functionalities in this compound suggests a distinct pharmacological profile compared to other derivatives. Its specific arrangement allows for unique interactions with biological targets that are not present in other compounds.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups enables diverse interactions, including:
- Hydrogen Bonding
- Hydrophobic Interactions
- Covalent Bonding
These interactions are crucial for modulating the activity of various biological macromolecules.
Case Studies and Research Findings
- Antimicrobial Activity : Similar imidazole derivatives have shown significant antimicrobial properties. For instance, studies on pyrazole derivatives demonstrated notable antifungal activity against various strains .
- Anticancer Potential : Compounds structurally related to the target molecule have been evaluated for anticancer activities. A study indicated that certain derivatives exhibited moderate antineoplastic activity against cancer cell lines .
- In Vivo Studies : Research on related compounds has included in vivo testing against Plasmodium species, showing promising results that suggest potential antimalarial effects .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route might include:
- Formation of the imidazole ring through condensation reactions.
- Introduction of the thioether group via thiolation reactions.
Specific methods such as microwave-assisted synthesis or solvent-free conditions may enhance yields and reduce reaction times.
Propriétés
IUPAC Name |
[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-18-7-3-4-8-20(18)17-30-23-24-13-16-26(23)22(27)19-9-11-21(12-10-19)31(28,29)25-14-5-2-6-15-25/h3-4,7-12H,2,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIBTPKCFLECNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













